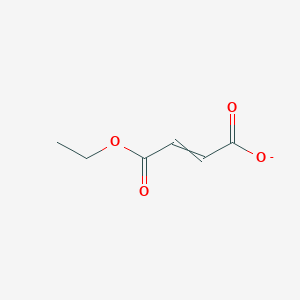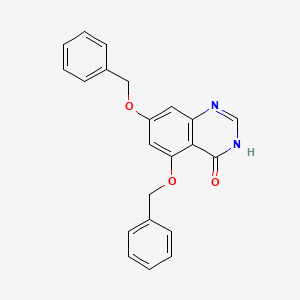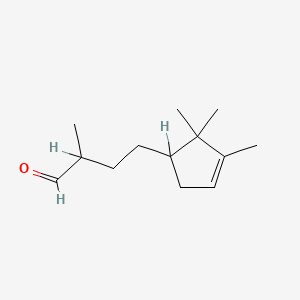
Monoethyl fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Monoethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Fumaric acid+Ethanol→Monoethyl fumarate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of supercritical fluid technology has also been explored to improve the removal of by-products and increase the purity of the final product .
化学反応の分析
Types of Reactions
Monoethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield succinic acid or its derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Monoethyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
作用機序
The mechanism by which monoethyl fumarate exerts its effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor. NFE2L2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This pathway is crucial in mediating the compound’s anti-inflammatory and immunomodulatory effects.
類似化合物との比較
Similar Compounds
Dimethyl fumarate: Another ester derivative of fumaric acid, commonly used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate: The active metabolite of dimethyl fumarate, also used in similar therapeutic applications.
Uniqueness
Monoethyl fumarate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its selective activation of the NFE2L2 pathway and differential effects on cellular processes make it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C6H7O4- |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |
InChIキー |
XLYMOEINVGRTEX-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C=CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)




